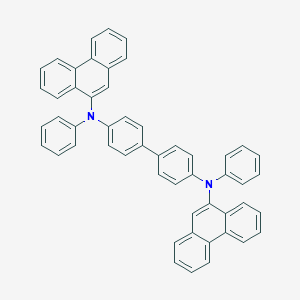

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine is a useful research compound. Its molecular formula is C52H36N2 and its molecular weight is 688.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemistry and Electrogenerated Chemiluminescence

N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine and its derivatives have been studied for their electrochemical properties and electrogenerated chemiluminescence (ECL). Research shows that the stability of radical ions in these compounds is significantly improved by increasing the conjugation of the substituent groups, leading to more stable radical ions. These compounds can produce strong ECL, visible even in a lighted room, suggesting potential applications in ECL-based devices (Qi et al., 2013).

Organic Light-Emitting Diodes (OLEDs)

Research has also been conducted on molecules similar to this compound for use in OLEDs. Such studies focus on the design and synthesis of D-A-type molecules that exhibit deep-blue emission and higher singlet formation ratios, indicating potential for highly efficient OLEDs (Obolda et al., 2016).

N-Heterocyclic Carbenes and Metal Complexes

The formation of N-heterocyclic carbenes (NHCs) using derivatives of this compound has been explored. These NHCs are then used to create metal complexes, which have applications in areas like organometallic chemistry and catalysis (Ullah et al., 2009).

Electrocatalytic CO2 Reduction

Studies have incorporated phenanthro-annulated NHCs into pincer complexes to investigate their ability to reduce CO2 electrochemically. Such research is crucial for developing new methods of CO2 reduction, a significant step towards addressing climate change (Therrien et al., 2015).

Electroluminescent Properties and OLED Applications

This compound derivatives have been investigated for their electroluminescent properties. Such studies are important for the development of organic light-emitting diodes, particularly those aiming for specific color emissions like blue or white (Katkova et al., 2010).

Hole-Transporting Materials

Research on derivatives of this compound has shown their potential as hole-transporting materials in electronic devices. This research is significant for improving the efficiency and performance of electronic devices (Paspirgelyte et al., 2009).

Safety and Hazards

Exposure to N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It is recommended to wear a respirator, chemical-resistant gloves, safety glasses, and appropriate protective clothing when handling this compound .

Wirkmechanismus

Target of Action

It is known to be a common hole transport material for oled devices .

Result of Action

In the context of OLED devices, the action of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine results in the efficient transport of holes. This facilitates the recombination of electrons and holes, leading to the emission of light, which is the fundamental operation of OLEDs .

Eigenschaften

IUPAC Name |

N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFXFIPIIMAZPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625008 |

Source

|

| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182507-83-1 |

Source

|

| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)